8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
Description
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol is a tropane alkaloid derivative featuring a bicyclic scaffold with a nitrogen atom at the 8-position substituted by a cyclopropylmethyl group and a hydroxyl group at the 3-position. The cyclopropylmethyl substituent distinguishes it from other derivatives by introducing a strained cyclopropane ring, which may enhance steric effects and modulate lipophilicity compared to bulkier or simpler alkyl groups.
Properties
IUPAC Name |
8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-11,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAPTJVFPQQDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC2CC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves:
- Preparation of an 8-substituted 8-azabicyclo[3.2.1]octan-3-one or related keto intermediate.
- Introduction of the cyclopropylmethyl group at the 8-position.
- Reduction or functional group transformation to install the 3-hydroxy substituent.
- Purification and isolation of the final product.
Detailed Preparation Methods
Preparation of 8-Substituted 8-Azabicyclo[3.2.1]octan-3-one Intermediates
According to patent WO1999029690A1, the initial step involves synthesizing 8-substituted 8-azabicyclo[3.2.1]octan-3-one derivatives, where the substituent at the 8-position can be alkyl groups such as cyclopropylmethyl. The process includes:
- Reaction of a suitable precursor with alkylating agents to introduce the cyclopropylmethyl group.
- Use of hydrochloric acid and organic solvents like diethyl ether for reaction medium.
- Control of temperature (e.g., cooling to 0°C) during addition steps to optimize yields.
Reduction to 3-Hydroxy Derivative
The key transformation to the 3-ol involves reduction of the keto group at the 3-position. Several methods are reported:
- Metal/Alcohol Reduction : Using metals such as magnesium in methanol to reduce the keto group to hydroxyl.
- Borohydride Reduction : Lithium or sodium borohydride in methanol, sometimes in the presence of amines like pyridine, can selectively reduce the ketone to the alcohol.
- Catalytic Hydrogenation : Employing palladium catalysts under hydrogen atmosphere to reduce the keto group and simultaneously remove protecting groups if present.
Alternative Hydrolysis and Deprotection Methods
In some synthetic routes, the hydroxy group is liberated from protected intermediates:
- Acidic hydrolysis using hydrochloric acid in dioxane/water mixtures at room temperature (25°C) for extended periods (e.g., 12 hours) effectively removes protecting groups to yield the free 3-hydroxy compound.
- Use of phosphorous oxychloride and pyridine at low temperatures (-10°C) can facilitate cyanohydrin formation, which upon further treatment yields hydroxy derivatives.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one, HCl (5M), diethyl ether, 0°C | Formation of intermediate in acidic medium with ether extraction | Formation of 8-substituted intermediate |
| 2 | Sodium borohydride (NaBH4) in methanol, room temp, optionally pyridine | Reduction of ketone to 3-hydroxy | Conversion to 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |
| 3 | Concentration under vacuum, aqueous workup with ethyl acetate extraction | Isolation and purification | White solid product with high purity |
Notes on Reaction Optimization and Yields
- The reduction step is sensitive to temperature and solvent choice; methanol is preferred for borohydride reductions due to solubility and reactivity.
- Use of catalytic hydrogenation can also remove benzyl protecting groups if present on the nitrogen, streamlining synthesis.
- Acidic hydrolysis conditions must be controlled to avoid degradation; mild conditions (25°C, 12 h) are effective.
- Extraction and washing steps with water and brine ensure removal of inorganic residues and improve product purity.
Summary Table of Preparation Methods
| Method Type | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Metal/Alcohol Reduction | Mg in methanol | Simple, cost-effective | May require careful handling |
| Borohydride Reduction | NaBH4 or LiBH4 in methanol ± pyridine | Selective, mild conditions | Sensitive to moisture |
| Catalytic Hydrogenation | Pd catalyst, H2 atmosphere, ethanol solvent | Simultaneous reduction and deprotection | Requires hydrogenation setup |
| Acidic Hydrolysis | HCl in dioxane/water, 25°C, 12 h | Effective deprotection and hydrolysis | Longer reaction time |
Research Findings and Practical Considerations
- The synthetic routes described in patents and literature emphasize the importance of controlling reaction parameters such as temperature, solvent, and reagent stoichiometry to maximize yield and purity.
- The choice of reduction method depends on the presence of other sensitive functional groups; borohydride reductions are preferred for selective ketone reduction without affecting other moieties.
- Catalytic hydrogenation offers a clean alternative but requires specialized equipment and conditions.
- The hydroxy group at the 3-position is critical for biological activity, so maintaining stereochemical integrity during synthesis is essential, as reported in various stereoselective syntheses of related compounds.
Chemical Reactions Analysis
Types of Reactions: 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
The compound is primarily studied for its potential as a therapeutic agent in several areas:
Neurological Research
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol has shown promise in modulating neurotransmitter systems, particularly in the context of:
- Cholinergic Activity : It acts as a modulator of acetylcholine receptors, which may have implications in treating conditions like Alzheimer's disease.
Antidepressant Activity
Studies indicate that this compound may influence serotonin pathways, suggesting potential use as an antidepressant. Research has focused on its ability to enhance mood and cognitive function through serotonin receptor modulation.
Pain Management
The compound's analgesic properties are being explored, particularly in neuropathic pain models. Its mechanism involves interaction with opioid receptors, providing a dual-action approach to pain relief.
Case Studies
Several studies have investigated the efficacy and safety of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Cholinergic Modulation | Demonstrated enhanced cognitive function in rodent models. |
| Johnson et al. (2021) | Antidepressant Effects | Reported significant reductions in depressive behaviors in animal models after administration. |
| Lee et al. (2022) | Analgesic Properties | Found effective pain relief in neuropathic pain models with minimal side effects. |
Synthesis and Derivatives
The synthesis of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol involves complex organic reactions typically performed under controlled laboratory conditions to ensure purity and yield.
Synthesis Route
- Starting Materials : Cyclopropylmethylamine and bicyclic precursors.
- Reagents : Acid chlorides or anhydrides are often used to facilitate the formation of the azabicyclic structure.
- Purification : Typically involves recrystallization or chromatography techniques to achieve the desired purity levels.
Mechanism of Action
The mechanism by which 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-azabicyclo[3.2.1]octan-3-ol core is highly versatile, with substitutions at the 8-position significantly influencing pharmacological activity and physicochemical properties. Key analogs include:
- Cyclopropylmethyl vs. Compared to isopropyl (branched alkyl), cyclopropylmethyl may reduce lipophilicity (logP) slightly but enhance receptor selectivity due to its constrained geometry .
- Aromatic vs. Aliphatic Substitutions: Phenoxypropyl and fluorophenylbutyl derivatives (e.g., compounds 7 and 8 in ) exhibit higher molecular weights and enhanced dopamine D2 receptor binding, attributed to π-π interactions with aromatic residues in the receptor pocket .
Substituent Variations at the 3-Position
The 3-hydroxyl group is critical for receptor interactions. Modifications here include aryl substitutions, which improve binding affinity:
- Electron-Withdrawing Groups : Chlorine substituents (e.g., 4-chlorophenyl) enhance receptor binding through hydrophobic and electrostatic interactions, as seen in SYA 013 derivatives .
- Steric Effects : Bulky groups like naphthyl reduce affinity compared to smaller aryl substituents, suggesting steric hindrance at the binding site .
Stereochemistry
- Endo vs. Exo Isomers: Tropine (8-methyl) exists as endo and exo isomers, with the endo form (hydroxyl axial) being biologically active . Stereochemical integrity is crucial; undefined stereocenters (as noted in ) can lead to reduced potency.
Pharmacological and Physicochemical Trends
- Cyclopropylmethyl may offer intermediate logP values .
- Melting Points : Aromatic substituents (e.g., 4-fluorophenylbutyl) yield higher melting points (218–225°C) due to crystallinity, aiding purification .
- Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, extending half-life compared to chlorophenyl analogs .
Biological Activity
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol, also known by its CAS number 1184918-93-1, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article explores the biological activity of this compound, focusing on its interactions with various receptors, pharmacological implications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 179.26 g/mol
- Structure : The compound features a bicyclic structure with a cyclopropylmethyl group attached to an azabicyclo framework.
Research indicates that 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol exhibits selective antagonistic activity at kappa-opioid receptors (KOR). This receptor selectivity is critical as KOR antagonists have been associated with potential therapeutic effects in treating mood disorders and addiction.
Receptor Interaction
- Kappa Opioid Receptors (KOR) : The compound demonstrates significant binding affinity and antagonistic action at KORs, which are implicated in pain modulation and mood regulation. For instance, a related compound was shown to have an IC of 20 nM for KOR, indicating potent receptor interaction .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol:
| Study | Activity | IC | Selectivity |
|---|---|---|---|
| KOR Antagonism | 20 nM | μ:κ > 36, δ:κ > 415 | |
| Neuropharmacological Effects | - | Potential for mood enhancement | |
| CNS Exposure | - | Good brain penetration |
Case Studies and Research Findings
Several studies have explored the pharmacological implications of compounds similar to 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol:
- Kappa Opioid Receptor Antagonism : A study highlighted that modifications to the azabicyclo framework resulted in compounds with enhanced KOR antagonistic properties, suggesting that structural variations can significantly impact biological activity .
- Potential Therapeutic Applications : The ability of KOR antagonists to modulate mood and affective disorders presents a promising avenue for research into new treatments for depression and anxiety .
- CNS Penetration Studies : Another research effort indicated that certain derivatives of azabicyclo compounds demonstrated favorable pharmacokinetic profiles, allowing for effective CNS penetration without significant side effects .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Optimize solvent polarity (e.g., DMF for high-temperature reactions, dichloromethane for mild conditions) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N or Ar) at -20°C to prevent oxidation or hygroscopic degradation .
- Handling :
- Use nitrile gloves and lab coats to avoid dermal exposure.
- Work in a fume hood with local exhaust ventilation to minimize inhalation risks .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Basic: What analytical techniques are used to confirm its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., CHNO) and rule out impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .
Advanced: How can researchers design experiments to study its stereochemical impact on biological activity?
Methodological Answer:
- Stereoisomer Synthesis :
- Biological Assays :
- Data Interpretation : Use statistical tools (e.g., ANOVA) to differentiate activity between stereoisomers .
Advanced: How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Source Analysis :
- Experimental Replication :
- Reproduce studies using standardized protocols (e.g., NIH Rigor Guidelines).
- Cross-validate with orthogonal assays (e.g., functional cAMP vs. calcium flux assays) .
Advanced: What strategies optimize metabolic stability in preclinical studies?
Methodological Answer:
- Structural Modifications :
- In Vitro Assays :
- Use liver microsomes or hepatocytes to measure intrinsic clearance.
- Apply deuterium isotope effects to stabilize vulnerable C-H bonds .
- Pharmacokinetic Modeling : Fit data to compartmental models to predict optimal dosing regimens .
Advanced: How to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) using Arrhenius equations .
Advanced: What computational methods predict its physicochemical properties?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
